Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
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Overview
Description
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . It is commonly used as a synthetic intermediate in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate typically involves the reaction of 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate may involve large-scale esterification processes using automated reactors. The reaction is typically carried out under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indazole groups can participate in substitution reactions with suitable reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions[3][3]. The reactions are typically carried out under standard laboratory conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives[3][3].
Scientific Research Applications
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate include:
- Methyl 2-amino-3-(1H-indazol-5-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-3-yl)propanoate
- Methyl 2-amino-3-(7-methyl-1H-indazol-6-yl)propanoate .
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate is unique due to its specific structural configuration and the presence of the 7-methyl-1H-indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
890044-58-3 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
IWYBATOKIPKBEJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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